molecular formula C6H8Cl2O2 B7885017 Ethyl succinyl chloride

Ethyl succinyl chloride

Cat. No.: B7885017
M. Wt: 183.03 g/mol
InChI Key: XFKCVVFQGHCLIP-UHFFFAOYSA-N
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Description

Ethyl succinyl chloride is an organic compound with the molecular formula C6H8Cl2O2. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an ethyl ester and the other into an acid chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl succinyl chloride can be synthesized through several methods. One common method involves the reaction of monoethyl succinate with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride is added dropwise to monoethyl succinate, and the mixture is heated until the reaction is complete. The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, the production of monoethylsuccinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl succinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form monoethyl succinate and hydrochloric acid.

    Reduction: It can be reduced to monoethyl succinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of monoethylsuccinic chloride from monoethyl succinate.

    Amines and Alcohols: Used in substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions.

    Lithium Aluminum Hydride: Used in reduction reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Monoethyl Succinate: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

Ethyl succinyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of monoethylsuccinic chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify active pharmaceutical ingredients to enhance their properties .

Comparison with Similar Compounds

Similar Compounds

    Monoethylsuccinate: Similar structure but lacks the acid chloride functionality.

    Succinic Anhydride: Another derivative of succinic acid with different reactivity.

    Ethylsuccinyl Chloride: Similar compound with slight structural differences.

Uniqueness

Ethyl succinyl chloride is unique due to its dual functionality as both an ester and an acid chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-ethylbutanedioyl dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKCVVFQGHCLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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